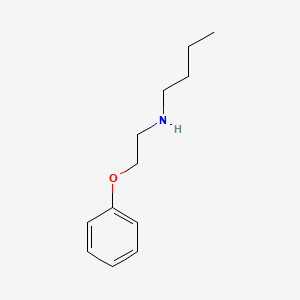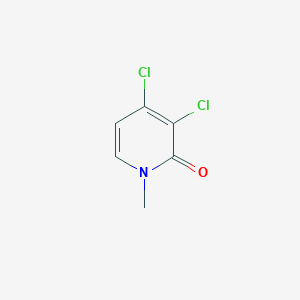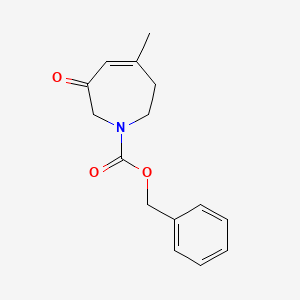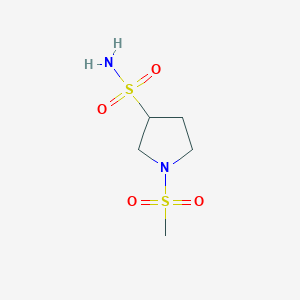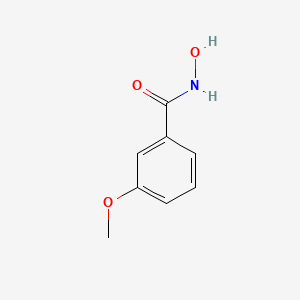
m-Methoxybenzohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Methoxybenzohydroxamic acid is an organic compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine group (-NH-OH) attached to a carbonyl group (C=O) this compound is specifically distinguished by a methoxy group (-OCH3) attached to the benzene ring in the meta position relative to the hydroxamic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxybenzohydroxamic acid typically involves the reaction of m-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ice-cooled ethanol solution to control the temperature and prevent side reactions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
m-Methoxybenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amides, and substituted benzohydroxamic acids.
Wissenschaftliche Forschungsanwendungen
m-Methoxybenzohydroxamic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of m-Methoxybenzohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that can interfere with the function of metalloenzymes. This chelation disrupts the enzyme’s active site, inhibiting its activity. The compound’s methoxy group also contributes to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-o-methoxybenzohydroxamic acid
- N-methyl-p-methoxybenzohydroxamic acid
- 2-Methoxybenzohydroxamic acid
Comparison
m-Methoxybenzohydroxamic acid is unique due to the position of the methoxy group on the benzene ring. This positional difference affects its chemical reactivity, binding affinity, and biological activity compared to its ortho and para counterparts. For example, the meta position may result in different steric and electronic effects, influencing the compound’s ability to form complexes and inhibit enzymes .
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
N-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10) |
InChI-Schlüssel |
DVUJVMMFEBNGPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
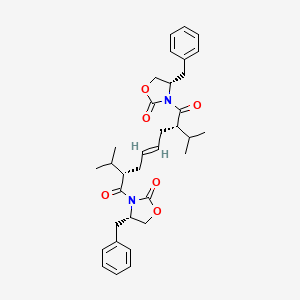
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)

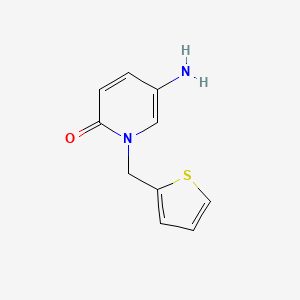
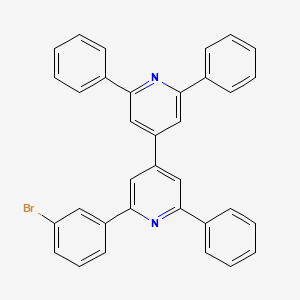

![2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
